BENGHE Foundational & Exploratory

Check Availability & Pricing

The Neuroprotective Mechanisms of Celastrol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium
wilfordii), has emerged as a potent neuroprotective agent with significant therapeutic potential
for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-
inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate
for further investigation and drug development. This technical guide provides an in-depth
exploration of the core neuroprotective actions of Celastrol, presenting key quantitative data,
detailed experimental methodologies, and visual representations of the underlying signaling
pathways.

Core Neuroprotective Mechanisms of Action

Celastrol exerts its neuroprotective effects through three primary, interconnected pathways:
attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of neuronal
apoptosis.

Anti-inflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of
many neurodegenerative diseases. Celastrol has been shown to potently suppress this
inflammatory cascade.
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« Inhibition of Microglial Activation: Celastrol prevents the activation of microglia, the resident
immune cells of the central nervous system (CNS), thereby reducing the production and
release of pro-inflammatory cytokines.

e Suppression of Pro-inflammatory Mediators: Studies have consistently demonstrated that
Celastrol significantly decreases the expression of key inflammatory cytokines, including
tumor necrosis factor-alpha (TNF-a), interleukin-1beta (IL-1[3), and interleukin-6 (IL-6).[1][2]
[3] It also inhibits the production of nitric oxide (NO) and the expression of inducible nitric
oxide synthase (iINOS).[4][5]

» Modulation of Microglial Polarization: Celastrol can promote the polarization of microglia from
a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is
associated with tissue repair and resolution of inflammation.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen
species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and
death. Celastrol combats oxidative stress through multiple mechanisms.

» Activation of the Nrf2 Pathway: Celastrol is a potent activator of the Nuclear factor erythroid
2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant
response, and its activation leads to the transcription of a wide array of antioxidant and
cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone
dehydrogenase 1 (NQOL1), and glutamate-cysteine ligase (GCL).

o Direct Radical Scavenging: While the primary antioxidant mechanism is through Nrf2
activation, some studies suggest that Celastrol may also possess direct ROS scavenging
capabilities.

e Reduction of Oxidative Damage: By bolstering the endogenous antioxidant defenses,
Celastrol reduces lipid peroxidation and other forms of oxidative damage to cellular
components.

Anti-Apoptotic Activity
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Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in
neurodegenerative conditions. Celastrol has been shown to protect neurons from apoptotic
death.

e Modulation of Bcl-2 Family Proteins: Celastrol influences the expression of the Bcl-2 family
of proteins, which are key regulators of apoptosis. It has been observed to increase the
expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-
apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[7][8][9][10]

« Inhibition of Caspase Activation: Celastrol can inhibit the activation of caspases, a family of
proteases that execute the apoptotic program. Specifically, it has been shown to reduce the
cleavage and activation of caspase-3.[11]

e Suppression of Apoptotic Signaling Pathways: Celastrol interferes with upstream signaling
cascades that trigger apoptosis, including the JNK pathway.

Key Signaling Pathways Modulated by Celastrol

The neuroprotective effects of Celastrol are orchestrated through its modulation of critical
intracellular signaling pathways.

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation. In the
resting state, NF-kB is sequestered in the cytoplasm by its inhibitor, IkBa. Upon stimulation by
pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-a, the IKB kinase (IKK) complex
phosphorylates IKBa, leading to its ubiquitination and proteasomal degradation. This frees NF-
KB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Celastrol inhibits the NF-kB pathway primarily by preventing the phosphorylation and
subsequent degradation of IkBa.[12] This is achieved, at least in part, through the inhibition of
the IKK complex, with some evidence suggesting a direct interaction with IKK(3.[12][13][14] By
stabilizing IkBa, Celastrol effectively traps NF-kB in the cytoplasm, preventing the transcription
of its target genes, including TNF-a, IL-1[3, and IL-6.
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Celastrol inhibits the NF-kB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under
basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-
associated protein 1 (Keapl), which targets Nrf2 for ubiquitination and proteasomal
degradation. In the presence of oxidative or electrophilic stress, Keapl undergoes a
conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to
the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Celastrol activates the Nrf2 pathway by disrupting the Nrf2-Keapl interaction. This allows Nrf2
to escape degradation, accumulate, and translocate to the nucleus, leading to the upregulation
of a battery of antioxidant enzymes and cytoprotective proteins.
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Celastrol activates the Nrf2 antioxidant pathway.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies,
demonstrating the neuroprotective efficacy of Celastrol.

Table 1: Anti-inflammatory Effects of Celastrol

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b15592588?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Celastrol
Model . Measured
Treatment Concentrati Result Reference
System Parameter
on/Dose
LPS-
. Dose-
stimulated ) NO
In vitro 1, 10, 100 nM ] dependent [4]
BV-2 production
) ) decrease
microglia
LPS-
stimulated ) INOS mRNA Significant
In vitro 100 nM ) ) [4]
BV-2 and protein reduction
microglia
LPS-
) TNF-a and Dose-
stimulated )
BV.2 In vitro 1,10,100 nM IL-1P dependent [4]
) ) production decrease
microglia
Sciatic nerve Dose-
o ) land?2 TNF-a, IL-1(3,
transection in  In vivo dependent [15]
mg/kg IL-6 levels
rats decrease
Acute spinal o
o ) TNF-a, IL-1B3,  Significant
cord injury in In vivo 1 mg/kg ] [16]
IL-18 levels reduction

rats

Table 2: Anti-apoptotic Effects of Celastrol
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Celastrol
Model . Measured
Treatment Concentrati Result Reference
System Parameter
on/Dose
21.1%,
Neuroblasto i
) Apoptotic 30.9%,
ma cells In vitro 5, 10, 20 uM [11]
cells 44.1%
(QDDQ-NM) .
increase
Neuroblasto
ma cells (SH- ] Dose- Bcl-2, Bel-xL
In vitro ) Decreased [11]
SY5Y, dependent expression
QDDQ-NM)
Neuroblasto Cleaved
ma cells (SH- ) Dose- caspase-3,
In vitro Increased [11]
SY5Y, dependent cleaved
QDDQ-NM) PARP
HCT-116 _ N Bax/Bcl-2
In vitro Not specified ) Increased [17]
cells ratio
) n Bax/Bcl-2
U-2 OS cells In vitro Not specified i Increased [718]
ratio

Table 3: In Vivo Neuroprotective Effects of Celastrol
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Animal Celastrol Measured
Treatment Result Reference
Model Dose Parameter
) Ischemic Infarct Significant
MCAO in rats 1 mg/kg ] [13][18]
stroke volume reduction
] ) Reduced to
tMCAOQO in Ischemic Infarct
_ 4.5 mg/kg 35.89% from [19]
mice stroke volume
48.87%
tMCAOQO in Ischemic N Neurological Significantly
) Not specified o ) [19][20]
mice stroke deficit score improved
Amyotrophic )
_ Dramatically
G93A mice Lateral 2 mg/kg/day Neuronal loss [1112]
] reduced
Sclerosis
Amyotrophic ]
) Disease Delayed by
G93A mice Lateral 2 mg/kg/day [1][2]
) onset 15 days
Sclerosis

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate

the neuroprotective effects of Celastrol.

In Vitro Models

This model is used to study the anti-inflammatory effects of Celastrol.

o Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and
antibiotics at 37°C in a 5% CO:2 incubator.[21]

o Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 1, 10, 100

nM) for a specified period (e.g., 1-2 hours).[4]

» Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture

medium for a designated time (e.g., 24 hours).[22]
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e Analysis:

o Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in
the culture supernatant is measured using the Griess reagent.[4]

o Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-a, IL-1f3, IL-6) in the
culture supernatant are quantified using ELISA kits.[21]

o Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the
protein expression levels of INOS, COX-2, and components of the NF-kB pathway (e.g., p-
IKkBa, IKBa, p-p65).[4]

Experimental Setup

1. Culture BV-2
Microglia

2. Pre-treat with
Celastrol

( 3. Stimulate with\
N J

LPS

Analysis
y y y

NO Measurement Cytokine Measurement Protein Expression
(Griess Assay) (ELISA) (Western Blot)
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Workflow for LPS-induced neuroinflammation model.

This model mimics ischemic conditions in vitro to assess the neuroprotective effects of
Celastrol against ischemic neuronal injury.
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e Primary Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents
and cultured in appropriate media.

e OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells
are placed in a hypoxic chamber (e.g., 95% N2, 5% CO3) for a specific duration (e.g., 2-4
hours).[23][24]

» Reoxygenation and Treatment: Following OGD, the medium is replaced with normal,
glucose-containing medium, and the cells are returned to a normoxic incubator. Celastrol
(e.g., 0.25, 0.5, 1, 2 uM) is added to the medium during the reoxygenation phase.[25]

e Analysis:

o Cell Viability Assay: Neuronal viability is assessed using assays such as MTT or LDH
release.

o Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with
Annexin V/Propidium lodide staining.

o Western Blot Analysis: Expression of apoptosis-related proteins (Bax, Bcl-2, cleaved
caspase-3) is analyzed.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

» Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and
advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient
(filament is withdrawn after a certain period, e.g., 90 minutes) or permanent.[18][26][27][28]
[29]

o Celastrol Administration: Celastrol (e.g., 1-4.5 mg/kg) is typically administered via
intraperitoneal injection at the time of reperfusion or shortly after the onset of ischemia.[18]
[19]

¢ Assessment:
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o Neurological Deficit Scoring: Neurological function is assessed using a standardized
scoring system (e.g., Bederson's score or a modified neurological severity score).[19][20]

o Infarct Volume Measurement: At a specific time point post-MCAO (e.g., 24 or 72 hours),
the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC)
to visualize and quantify the infarct volume.[19][20]

o Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of
neuronal death (e.g., TUNEL), inflammation (e.g., Ibal for microglia), and the expression
of relevant proteins in the signaling pathways.

Conclusion

Celastrol demonstrates robust neuroprotective effects through a multi-pronged mechanism of
action that involves the suppression of neuroinflammation via inhibition of the NF-kB pathway,
enhancement of the antioxidant defense system through activation of the Nrf2 pathway, and
prevention of neuronal apoptosis by modulating Bcl-2 family proteins and caspase activity. The
compelling preclinical data, supported by a growing body of evidence from in vitro and in vivo
models, underscores the significant potential of Celastrol as a therapeutic agent for a variety of
neurodegenerative and neurological disorders. Further research, including clinical trials, is
warranted to translate these promising preclinical findings into effective treatments for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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